7-(furan-2-yl)-2-(pyrrolidin-1-yl)-5-{[4-(trifluoromethyl)phenyl]methyl}-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
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Description
7-(furan-2-yl)-2-(pyrrolidin-1-yl)-5-{[4-(trifluoromethyl)phenyl]methyl}-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one is a useful research compound. Its molecular formula is C21H17F3N4O2S and its molecular weight is 446.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 446.10243146 g/mol and the complexity rating of the compound is 707. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 7-(furan-2-yl)-2-(pyrrolidin-1-yl)-5-{[4-(trifluoromethyl)phenyl]methyl}-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one (CAS: 1105192-64-0) is a synthetic organic molecule with potential pharmacological applications. This article reviews its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H18F3N3OS
- Molecular Weight : 388.42 g/mol
- Purity : 98%
- InChI Key : IIAVCSMRIFAGKB-UHFFFAOYSA-N
Research indicates that this compound exhibits multiple biological activities through various mechanisms:
- Tyrosine Kinase Inhibition : The compound has been shown to phosphorylate multiple receptor tyrosine kinases, particularly promoting endocytosis of the epidermal growth factor receptor (EGFR) and modulating the endocytosis of activated B-cell receptor complexes. This is crucial for regulating cell signaling pathways involved in cancer progression and immune responses .
- Regulation of Autophagy : It positively regulates late-stage autophagy by influencing the trafficking and function of lysosomal components. This suggests a role in cellular homeostasis and potential therapeutic applications in diseases characterized by autophagy dysregulation .
- Oxidative Stress Response : The compound targets mitochondrial dysfunction during oxidative stress, mediating cell death pathways that could be exploited in cancer therapies or neurodegenerative diseases .
Biological Activity
The biological activity of this compound has been evaluated in various studies:
Anticancer Activity
A study demonstrated that the compound inhibits the proliferation of several cancer cell lines through cell cycle arrest and induction of apoptosis. The mechanism involves the downregulation of phospho-extracellular signal-regulated kinase (ERK) pathways, which are often overactive in cancer cells.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
ARO (BRAF mutant) | 10 | G0/G1 arrest |
MV4-11 | 14 | Apoptosis induction |
MOLM13 | 50 | ERK pathway inhibition |
Neuroprotective Effects
In neurodegenerative models, the compound has shown potential neuroprotective effects by modulating apoptosis-related proteins and enhancing neuronal survival under stress conditions.
Case Studies
- Study on Cancer Cell Lines : In vitro studies using ARO and MV4-11 cells showed significant growth inhibition at low concentrations, suggesting potential as a targeted therapy for BRAF mutant cancers.
- Neuroprotection in Oxidative Stress Models : Research involving neuronal cultures exposed to oxidative stress indicated that treatment with this compound reduced cell death and improved survival rates by modulating mitochondrial pathways.
Properties
IUPAC Name |
7-(furan-2-yl)-2-pyrrolidin-1-yl-5-[[4-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O2S/c22-21(23,24)14-7-5-13(6-8-14)12-28-19(29)17-18(16(26-28)15-4-3-11-30-15)31-20(25-17)27-9-1-2-10-27/h3-8,11H,1-2,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAFOKYFRFVAFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC4=CC=C(C=C4)C(F)(F)F)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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